molecular formula C7H4ClF2NO2 B14031860 2-Chloro-4-(difluoromethyl)-1-nitrobenzene

2-Chloro-4-(difluoromethyl)-1-nitrobenzene

Cat. No.: B14031860
M. Wt: 207.56 g/mol
InChI Key: KBOREFYVKMTZRU-UHFFFAOYSA-N
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Description

Historical Perspectives on Halogenated Nitroaromatic Compounds

Halogenated nitroaromatic compounds have been foundational to the chemical industry for over a century. mdpi.comnih.gov Their synthesis and application grew in parallel with the expansion of industrial organic chemistry. Compounds such as 1-chloro-4-nitrobenzene (B41953) became vital intermediates in the production of a vast array of commercial products, including azo and sulfur dyes, pesticides, and various pharmaceuticals. mdpi.comnih.gov

The primary utility of these compounds stems from the reactivity conferred by the nitro and halogen substituents on the aromatic ring. The nitro group is a strong electron-withdrawing group, which activates the ring for nucleophilic aromatic substitution and can be readily reduced to form anilines—a critical transformation for many synthetic pathways. acs.orgingentaconnect.com The halogen atom provides a reactive site that can be displaced or used in cross-coupling reactions to build more complex molecular architectures. Historically, research on these compounds has focused on optimizing their synthesis and exploring their reactivity to create valuable derivatives. researchgate.netaarti-industries.com For instance, 1-chloro-4-nitrobenzene is a precursor for producing 4-chloroaniline (B138754), 2,4-dinitrochlorobenzene, and 3,4-dichloronitrobenzene, all of which are significant industrial intermediates themselves. aarti-industries.comnih.gov

Significance of Difluoromethyl and Nitro Aromatic Scaffolds in Modern Chemical Synthesis and Research

The chemical importance of 2-Chloro-4-(difluoromethyl)-1-nitrobenzene is best understood by examining its constituent functional groups. Both the nitroaromatic and difluoromethyl scaffolds are of significant interest in contemporary chemical research.

Nitroaromatic Scaffolds: The nitroaromatic framework is a versatile building block in organic synthesis. mcgill.ca The strong electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution, a key reaction for introducing a variety of functional groups. Furthermore, the selective reduction of the nitro group to an amine is one of the most fundamental and widely used transformations in the synthesis of pharmaceuticals, dyes, and agrochemicals. ingentaconnect.comresearchgate.net The resulting anilines are precursors to a multitude of other functionalities. Academic and industrial research continues to focus on developing highly selective and sustainable methods for the hydrogenation of halogenated nitroaromatics, aiming to preserve the halogen substituent while reducing the nitro group. acs.orgresearchgate.net

Difluoromethyl Scaffolds: The difluoromethyl group (CHF₂) has gained considerable attention in medicinal and agricultural chemistry. It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. The introduction of a CHF₂ group can significantly modulate a molecule's physicochemical properties by enhancing lipophilicity, improving metabolic stability, and increasing bioavailability. nbinno.com The fluorine atoms can lead to more stable compounds and better efficacy in drug candidates and agrochemicals. nbinno.com This makes the difluoromethyl moiety a valuable tool for fine-tuning the properties of bioactive molecules.

Overview of Current Research Directions on this compound

Direct academic publications focusing exclusively on this compound are limited. However, its structural similarity to other key industrial intermediates provides a clear indication of its research context. Current investigations involving this compound are primarily centered on its role as a high-value intermediate in the synthesis of complex target molecules, particularly in the agrochemical sector.

Research efforts can be broadly categorized as:

Synthetic Methodology: Developing efficient and scalable synthetic routes to this compound itself. This involves exploring various halogenation, nitration, and difluoromethylation strategies on suitable precursors.

Intermediate for Agrochemicals: The compound serves as a crucial building block for new herbicides and pesticides. Patent literature indicates that related structures, such as 4-chloro-2-fluoronitrobenzene, are key intermediates in the synthesis of broad-spectrum herbicides. google.com It is therefore highly probable that this compound is being investigated for similar applications, where the unique combination of its functional groups is leveraged to create novel active ingredients. nbinno.com

Pharmaceutical Synthesis: In the pharmaceutical industry, halogenated and fluorinated nitrobenzenes are pivotal precursors for a wide range of therapeutic agents. nbinno.com The reactive sites on this compound allow for diverse functional group transformations necessary to construct the complex molecular frameworks of modern drugs. nbinno.comnbinno.com

Scope and Objectives of Academic Investigations into the Compound's Chemistry

The primary scope of academic and industrial investigation into the chemistry of this compound is its application as a versatile synthetic intermediate. The main objectives of these investigations are to:

Optimize Synthesis: To develop cost-effective, high-yield, and environmentally sustainable methods for its production.

Explore Reactivity: To systematically study the reactivity of its functional groups. This includes understanding the conditions for selective nucleophilic substitution of the chlorine atom, the controlled reduction of the nitro group without affecting the difluoromethyl moiety, and potential cross-coupling reactions.

Enable Target-Oriented Synthesis: To utilize the compound as a key starting material in the multi-step synthesis of high-value products, such as next-generation agrochemicals and novel pharmaceutical candidates. nbinno.com The presence of the chloro, nitro, and difluoromethyl groups provides multiple handles for synthetic manipulation, allowing for the creation of diverse molecular libraries for screening and development.

Data Tables

Table 1: Physicochemical Properties of Structurally Related Halogenated Nitrobenzenes

Property2-Chloro-4-fluoro-1-nitrobenzene2-(Chloromethyl)-1-fluoro-4-nitrobenzene1-Chloro-4-nitrobenzene
CAS Number 2106-50-5 thermofisher.com143032-52-4 100-00-5 aarti-industries.com
Molecular Formula C₆H₃ClFNO₂ thermofisher.comC₇H₅ClFNO₂ C₆H₄ClNO₂ aarti-industries.com
Molecular Weight 175.54 g/mol scbt.comNot specifiedNot specified
Melting Point 32-37 °C thermofisher.com42.2 °C 83 °C aarti-industries.com
Boiling Point 71°C at 2.3 mmHg 276 °C (Predicted) 242 °C aarti-industries.com
Appearance Pale yellow solid thermofisher.comNot specifiedPale yellow solid aarti-industries.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(difluoromethyl)-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO2/c8-5-3-4(7(9)10)1-2-6(5)11(12)13/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOREFYVKMTZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 4 Difluoromethyl 1 Nitrobenzene

Established Synthetic Routes and Mechanistic Aspects

A principal method for synthesizing 2-Chloro-4-(difluoromethyl)-1-nitrobenzene involves the direct nitration of a 1-chloro-3-(difluoromethyl)benzene (B7963475) precursor. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile. masterorganicchemistry.comlibretexts.org The nitronium ion is typically generated in situ by reacting concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid. libretexts.orglibretexts.org

The mechanism proceeds in two main steps. First, the π-electron system of the aromatic ring attacks the highly electrophilic nitronium ion. This rate-determining step leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edulibretexts.org In the second, faster step, a weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.commsu.edu

The regiochemical outcome of the nitration of 1-chloro-3-(difluoromethyl)benzene is dictated by the directing effects of the existing chloro and difluoromethyl substituents. Substituents on a benzene (B151609) ring influence the position of incoming electrophiles based on their electronic properties.

Chloro Group (-Cl): The chlorine atom is an ortho-, para-directing group. Although it is deactivating due to its inductive electron-withdrawing effect, its lone pairs can donate electron density to the ring through resonance, stabilizing the ortho and para arenium ion intermediates.

Difluoromethyl Group (-CF₂H): The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the ring towards electrophilic attack and acts as a meta-director.

When both groups are present on the ring, their combined influence determines the position of nitration. For the precursor 1-chloro-3-(difluoromethyl)benzene, the potential sites for nitration are positions 2, 4, 5, and 6. The directing effects of the substituents on these positions are summarized below.

Position of AttackRelationship to -ClRelationship to -CF₂HPredicted Outcome
2 OrthoOrthoDeactivated by -CF₂H, sterically hindered
4 ParaOrthoDirected by -Cl, but deactivated by -CF₂H
5 MetaMetaDeactivated by both groups
6 OrthoMetaDirected by both -Cl and -CF₂H

Based on these directing effects, the primary product expected from the nitration of 1-chloro-3-(difluoromethyl)benzene is 2-chloro-6-(difluoromethyl)-1-nitrobenzene, as position 6 is activated by both the ortho-directing chloro group and the meta-directing difluoromethyl group. The formation of the desired this compound (by attack at the 4-position) would be a minor product due to the deactivating ortho effect of the -CF₂H group. Achieving high selectivity for the 4-nitro isomer via this route is challenging and typically results in a mixture of isomers requiring separation. rsc.org

The kinetics of nitration for substituted benzenes are heavily influenced by the electronic nature of the substituents. Both the chloro and difluoromethyl groups are deactivating, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene. libretexts.org This deactivation stems from the inductive withdrawal of electron density from the ring, which destabilizes the positively charged arenium ion intermediate and thus increases the activation energy of the rate-determining step. msu.eduresearchgate.net

The reaction rate for the nitration of 1-chloro-3-(difluoromethyl)benzene is significantly lower than that of benzene or toluene. libretexts.orgrsc.org Consequently, more forcing reaction conditions, such as higher temperatures or the use of stronger nitrating agents like fuming sulfuric acid (oleum), may be necessary to achieve a reasonable reaction rate. libretexts.org

An alternative synthetic paradigm involves introducing the difluoromethyl group onto an existing aromatic scaffold, such as a derivative of 2-chloro-1-nitrobenzene. This approach circumvents the regioselectivity issues associated with the nitration of a disubstituted ring. These methods often rely on the generation of reactive difluoromethyl species, such as carbenes or radicals.

Difluorocarbene (:CF₂) is a versatile reactive intermediate that can be used for difluoromethylation. cas.cn It is typically generated from various precursors under specific conditions. cas.cnacs.org Common sources are listed in the table below.

PrecursorGeneration Method
Sodium chlorodifluoroacetate (ClCF₂CO₂Na) Thermal decarboxylation
(Trifluoromethyl)trimethylsilane (TMSCF₃) Fluoride-initiated decomposition
Difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻) Base-free thermal decarboxylation rsc.org
Halodifluoromethanes (e.g., HCF₂Cl) Base-mediated α-elimination researchgate.net

Once generated, the electrophilic difluorocarbene can react with nucleophilic sites. acs.org For the synthesis of the target compound, this would require a precursor like 2-chloro-4-lithio-1-nitrobenzene or a similar organometallic species. The reaction of the aryl nucleophile with difluorocarbene would form an intermediate that, upon quenching with a proton source, yields the desired difluoromethyl group. This method provides a direct route to C-CF₂H bond formation.

Radical difluoromethylation has emerged as a powerful tool for incorporating the -CF₂H moiety into aromatic rings, particularly aryl halides. rsc.org These strategies involve the generation of the difluoromethyl radical (•CF₂H), which is considered nucleophilic in character, unlike the electrophilic trifluoromethyl radical (•CF₃). escholarship.org

A common approach utilizes a metal catalyst, often in conjunction with a photoredox catalyst, to facilitate the reaction between an aryl halide (e.g., 2-chloro-4-iodo-1-nitrobenzene) and a •CF₂H radical source. princeton.edu Bromodifluoromethane (HCF₂Br) is a frequently used precursor for the difluoromethyl radical. princeton.edu The general mechanism involves the oxidative addition of the aryl halide to a low-valent metal catalyst (e.g., Ni(0)). Concurrently, the •CF₂H radical is generated and trapped by the metal complex, leading to an aryl-Ni(III)-CF₂H intermediate. Reductive elimination then affords the final difluoromethylated aromatic product and regenerates the active catalyst. princeton.edunih.gov

Visible-light photoredox catalysis can also be employed to generate the •CF₂H radical from sources like difluoroacetic anhydride (B1165640) under mild conditions, expanding the scope and functional group tolerance of these transformations. researchgate.net This radical process is highly effective for the late-stage functionalization of complex molecules. researchgate.netresearchgate.net

Halogenation Reactions for Chloro-Substituent Introduction

The primary method for introducing the chloro-substituent onto the 4-(difluoromethyl)-1-nitrobenzene backbone is through electrophilic aromatic substitution, specifically a chlorination reaction. In this reaction, the starting material, 4-(difluoromethyl)-1-nitrobenzene, is treated with a chlorinating agent in the presence of a catalyst.

The orientation of the incoming chlorine atom is dictated by the directing effects of the substituents already present on the benzene ring: the nitro group (-NO₂) and the difluoromethyl group (-CHF₂). The nitro group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. askfilo.com Conversely, the difluoromethyl group is also electron-withdrawing and deactivating, which directs incoming electrophiles to the meta-position. Therefore, the chlorination of 4-(difluoromethyl)-1-nitrobenzene is expected to yield the 2-chloro product, as this position is meta to the difluoromethyl group and ortho to the nitro group, representing a complex directing effect scenario.

Given the deactivated nature of the aromatic ring, a Lewis acid catalyst is essential to polarize the chlorinating agent (e.g., Cl₂) and generate a potent electrophile (Cl⁺). Common catalysts for such reactions include iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃). fluorine1.ruresearchgate.net Theoretical studies on the chlorination of nitrobenzene (B124822) confirm that the reaction proceeds via the formation of an intermediate Wheland complex, with the stability of this complex governing the reaction's orientation. researchgate.netcore.ac.uk

Table 1: Catalysts in Electrophilic Chlorination of Deactivated Aromatic Rings

CatalystSubstrate ExampleKey FindingsReference
Iron(III) chloride (FeCl₃)NitrobenzeneStandard Lewis acid catalyst for halogenating deactivated rings. youtube.com
Aluminum chloride (AlCl₃)4-chlorobenzotrifluoride (B24415)Used in chlorination but may yield unsatisfactory results in some cases. fluorine1.ru
[PCl₄]⁺[FeCl₄]⁻ Complex4-chlorobenzotrifluorideA highly effective complex catalyst, affording product yields up to 92%. fluorine1.ru

The reaction is typically carried out by passing chlorine gas through a solution of the substrate and the catalyst. fluorine1.ru The choice of solvent and reaction temperature is critical to control the reaction rate and minimize the formation of by-products.

Advanced Synthetic Strategies and Process Intensification

Modern synthetic chemistry emphasizes not only the successful formation of the target molecule but also the efficiency, safety, and environmental impact of the process. For this compound, advanced strategies focus on catalytic innovation, process intensification through continuous-flow methods, and adherence to green chemistry principles.

Catalytic and Organocatalytic Approaches

The role of the catalyst in the chlorination of 4-(difluoromethyl)-1-nitrobenzene is paramount. As established, Lewis acids like FeCl₃ are standard. Research into more effective catalysts for halogenating deactivated aromatic compounds has led to the development of complex systems. For instance, a catalyst formed from iron and phosphorus trichloride, which generates the complex [PCl₄]⁺[FeCl₄]⁻, has shown significantly higher yields in the chlorination of the structurally related 4-chlorobenzotrifluoride compared to traditional Lewis acids. fluorine1.ru This suggests that similar advanced catalytic systems could be highly beneficial for the synthesis of the target compound.

Organocatalysis, which uses small organic molecules to catalyze reactions, represents a burgeoning field in chemical synthesis. scienceopen.com While specific organocatalytic methods for the chlorination of this particular substrate are not widely documented, the principles of organocatalysis offer potential advantages. These catalysts can offer high selectivity and are often less toxic than metal-based catalysts. scienceopen.com Future research may explore the development of organocatalysts capable of activating chlorine for electrophilic attack on deactivated aromatic systems, potentially leading to milder reaction conditions and improved safety profiles.

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry is a paradigm shift from traditional batch processing, offering numerous advantages for chemical manufacturing. scitube.ioijprajournal.com In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. ijprajournal.com

Adopting a continuous-flow approach for the synthesis of this compound could offer significant benefits:

Enhanced Safety: Halogenation reactions can be highly exothermic. Flow reactors have a high surface-area-to-volume ratio, enabling superior heat dissipation and reducing the risk of thermal runaway. scitube.io The small internal volume also minimizes the quantity of hazardous materials present at any one time. scitube.io

Improved Efficiency: The precise control over reaction conditions often leads to higher yields and purities, reducing the need for extensive downstream purification. rsc.org

Scalability: Scaling up a flow process is typically more straightforward than for a batch reaction, involving running the system for longer periods or using parallel reactors. ijprajournal.com

Table 2: Comparison of Batch vs. Continuous-Flow Synthesis for Aromatic Substitution

FeatureBatch SynthesisContinuous-Flow Synthesis
Safety Higher risk of thermal runaway with large volumes.Excellent thermal control, smaller reactant volumes, enhanced safety. scitube.io
Control Less precise control over mixing and temperature gradients.Precise control over stoichiometry, temperature, and reaction time. ijprajournal.com
Efficiency Can lead to lower yields and more by-products.Often results in higher yields, selectivity, and purity. rsc.org
Scalability Complex, often requires re-optimization of conditions.Simpler scale-up by extending operation time or parallelization. ijprajournal.com

Green Chemistry Principles in Compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org The synthesis of this compound can be made more sustainable by incorporating these principles.

Key areas for applying green chemistry include:

Catalysis: Utilizing highly efficient and recyclable catalysts, such as heterogenized Lewis acids or future organocatalysts, can minimize waste. scienceopen.comucsb.edu The goal is to use catalytic quantities rather than stoichiometric amounts of reagents.

Solvent Selection: Traditional chlorination reactions often use chlorinated solvents. Green chemistry encourages the use of safer, more environmentally benign solvents. While the reactivity of this specific substrate may limit options, research into alternative solvent systems is a key green objective.

Energy Efficiency: Continuous-flow processes can be more energy-efficient due to better heat transfer. scitube.io Exploring reactions that can be conducted at ambient temperature and pressure further reduces energy consumption.

Waste Prevention: The best way to reduce waste is to design synthetic routes where the final product incorporates the maximum number of atoms from the starting materials (high atom economy). beilstein-journals.org This involves minimizing the use of protecting groups and optimizing reactions to achieve high yields.

By integrating advanced catalytic methods, continuous-flow technology, and green chemistry principles, the synthesis of this compound can be optimized to be safer, more efficient, and environmentally responsible.

Reactivity and Chemical Transformations of 2 Chloro 4 Difluoromethyl 1 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-Chloro-4-(difluoromethyl)-1-nitrobenzene. This reaction proceeds via a stepwise addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. vapourtec.com

Mechanism and Influence of Activating Groups (Nitro, Difluoromethyl)

The SNAr mechanism involves two main steps. libretexts.orgopenstax.org The first, and typically rate-determining, step is the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, specifically one bearing a leaving group. chemicalforums.comyoutube.com This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.orgyoutube.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.comyoutube.com

The presence of strong electron-withdrawing groups (EWGs) is crucial for SNAr reactions to occur, as they activate the ring towards nucleophilic attack. wikipedia.orgyoutube.com In this compound, both the nitro (-NO₂) group and the difluoromethyl (-CHF₂) group serve as powerful activators.

Nitro Group (-NO₂): This is one of the most common and effective activating groups for SNAr reactions. wikipedia.org It withdraws electron density from the benzene (B151609) ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and, more significantly, the resonance effect. When positioned ortho or para to the leaving group, the nitro group can directly delocalize the negative charge of the Meisenheimer intermediate, greatly increasing its stability. openstax.orgyoutube.comlibretexts.org

Difluoromethyl Group (-CHF₂): This group acts as a strong activator primarily through the inductive effect. The two highly electronegative fluorine atoms pull electron density away from the carbon atom, which in turn withdraws electron density from the aromatic ring. youtube.com This effect makes the ring carbons more electrophilic and helps to stabilize the negative charge that develops during the formation of the Meisenheimer complex.

Table 1: Influence of Activating Groups on SNAr Reactivity
Activating GroupPrimary Electronic EffectInfluence on RingStabilization of Meisenheimer Complex
Nitro (-NO₂)Resonance and InductiveStrongly withdraws electron density, increasing electrophilicity of ring carbons.Excellent; delocalizes negative charge onto oxygen atoms via resonance. openstax.orgyoutube.com
Difluoromethyl (-CHF₂)InductiveStrongly withdraws electron density due to electronegative fluorine atoms. youtube.comGood; stabilizes negative charge through a strong inductive pull.

Regioselectivity of Nucleophilic Attack and Meisenheimer Complex Stability

In this compound, there are two potential sites for nucleophilic attack: the carbon bearing the chloro group (C-2) and the carbon bearing the nitro group (C-1). The regioselectivity of the reaction is determined by the stability of the resulting Meisenheimer complex. wikipedia.org

Nucleophilic attack is strongly favored at the C-2 position (ipso-substitution of the chlorine atom). This is because the negative charge in the resulting Meisenheimer complex is effectively stabilized by both the ortho nitro group and the para difluoromethyl group. The resonance structures show that the negative charge can be delocalized onto the oxygen atoms of the nitro group, which is a particularly stable arrangement. openstax.orgyoutube.comlibretexts.org The difluoromethyl group at the para position further stabilizes this intermediate through its potent inductive effect.

Attack at the C-1 position (displacing the nitro group) is less favorable. While the resulting intermediate would be stabilized by the ortho chloro group and the meta difluoromethyl group, this stabilization is significantly weaker. A meta substituent cannot delocalize the negative charge of the intermediate through resonance, which is the most powerful stabilizing factor. openstax.orgchemicalforums.com Therefore, the Meisenheimer complex formed by attack at C-2 is considerably more stable, making the displacement of the chloro group the predominant reaction pathway.

Displacement of the Nitro Group

While less common than halide displacement, the nitro group can function as a leaving group in SNAr reactions, particularly under forcing conditions or with specific nucleophiles. nih.govresearchgate.netacsgcipr.org For the nitro group to be displaced from this compound, the nucleophile would have to attack the C-1 position. As discussed previously, the intermediate for this pathway is less stable than the one leading to chlorine displacement. Consequently, displacement of the nitro group is kinetically and thermodynamically disfavored under most conditions.

Displacement of the Chloro Group

The displacement of the chloro group is the most common and synthetically useful SNAr reaction for this compound. The carbon at C-2 is activated by the strong EWGs at the ortho (nitro) and para (difluoromethyl) positions, making it highly electrophilic. A wide variety of nucleophiles can displace the chloride ion to form new derivatives.

Table 2: Examples of Nucleophilic Substitution of the Chloro Group
NucleophileReagent ExampleProduct Type
AmineAmmonia (NH₃), MorpholineAniline (B41778) derivative
AlkoxideSodium Methoxide (NaOCH₃)Anisole derivative (Ether)
HydroxideSodium Hydroxide (NaOH)Phenol (B47542) derivative
ThiolateSodium Thiophenoxide (NaSPh)Sulfide (B99878) derivative

These reactions are fundamental in medicinal and agrochemical synthesis, where this compound serves as a versatile building block. nbinno.com

Comparison of Leaving Group Abilities (-NO₂ vs. -Cl)

Chloride (-Cl): Chlorine is a good leaving group. The C-Cl bond is sufficiently polarized to encourage nucleophilic attack, and the resulting chloride ion (Cl⁻) is a stable anion.

Nitro Group (-NO₂): The nitro group is also a competent leaving group, leaving as the nitrite (B80452) ion (NO₂⁻). Its ability is ranked slightly higher than that of chlorine. nih.gov

Based on this established trend, the nitro group is a slightly better leaving group than the chloro group. However, the regioselectivity of the initial nucleophilic attack is the dominant factor controlling the reaction's outcome. chemicalforums.com Since the attack at C-2 (leading to Cl displacement) forms a much more stable intermediate than attack at C-1 (leading to NO₂ displacement), the displacement of the chloro group will be the overwhelmingly favored process.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. msu.eduyoutube.com The presence of electron-withdrawing groups on the ring deactivates it towards electrophilic attack by reducing the electron density of the π-system. masterorganicchemistry.commasterorganicchemistry.com

In this compound, all three substituents are deactivating:

-NO₂ and -CHF₂: These are strong deactivators and direct incoming electrophiles to the meta position.

-Cl: This is a deactivating group but directs incoming electrophiles to the ortho and para positions.

The combined effect of these three deactivating groups makes the aromatic ring extremely electron-poor and thus highly resistant to electrophilic attack. masterorganicchemistry.com Any EAS reaction would require extremely harsh conditions (e.g., high temperatures, very strong electrophiles, and powerful catalysts). youtube.com If a reaction were to occur, the directing effects of the substituents would guide the incoming electrophile. The -NO₂ and -CHF₂ groups direct meta to themselves, while the -Cl group directs ortho and para. The positions C-3, C-5, and C-6 are available. The powerful meta-directing influence of the nitro and difluoromethyl groups would likely direct an electrophile to position C-5, which is meta to both. However, due to the profound deactivation of the ring, such reactions are generally not practical or observed for this substrate.

Reduction Reactions of the Nitro Group

The nitro group is readily susceptible to reduction, which can be controlled to yield different products depending on the reagents and reaction conditions.

The conversion of the nitro group to a primary amine (aniline) is a common and synthetically useful transformation. Several methods are available for the selective reduction of the nitro group in the presence of other functional groups like the chloro and difluoromethyl moieties.

Catalytic Hydrogenation: Hydrogen gas (H2) in the presence of a metal catalyst is a highly effective method. To avoid reductive dehalogenation (loss of the -Cl group), the choice of catalyst is critical. While palladium on carbon (Pd/C) can sometimes cause dehalogenation, rhodium-based catalysts have been shown to be effective for the hydrogenation of chloronitrobenzenes without significant loss of the halogen. google.com

Metal-Acid Systems: The reduction using metals in acidic media is a classic and reliable method. Reagents such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl) are commonly used and are generally chemoselective for the nitro group, leaving the aryl halide and difluoromethyl groups intact. chemrxiv.org

Transfer Hydrogenation: This method uses a source other than H2 gas to provide hydrogen, such as hydrazine (B178648) (N2H4) or ammonium (B1175870) formate (B1220265), often with a catalyst like Raney nickel.

These reactions would yield 2-chloro-4-(difluoromethyl)aniline (B12974648) . Research has shown that a variety of substituted nitroarenes can be selectively reduced to their corresponding anilines with high conversion and selectivity using methods like polyoxometalate redox mediators. nih.gov

Reagent/MethodTypical ConditionsSelectivity Notes
H2 / Rh catalyst25-180 °C, H2 pressureGood for avoiding dehalogenation of chloro-nitroaromatics. google.com
Fe / HCl or Acetic AcidRefluxClassic, cost-effective, and chemoselective for the nitro group.
SnCl2 / HClRoom temperature or gentle heatingMild conditions, good for sensitive substrates.
Hydrazine (N2H4) / CatalystVaries with catalystCommon for transfer hydrogenation.

Under specific, typically less vigorous or non-acidic reduction conditions, the nitro group can be partially reduced to form dimeric species like azoxy, azo, and hydrazo compounds. The reduction proceeds through a series of intermediates, and the reaction can be stopped at these stages.

Azoxy Compounds: Mild reducing agents in alkaline media, such as glucose, can lead to the formation of azoxy compounds. The reaction pathway involves the condensation of an intermediate nitrosobenzene (B162901) with a phenylhydroxylamine.

Azo Compounds: More potent reducing agents or different conditions can further reduce the azoxy intermediate to an azo compound. For instance, the reduction of nitroaromatics with hydrazine hydrate (B1144303) in the presence of certain heterogeneous catalysts like Fe and N co-doped mesoporous carbon has been shown to yield azo compounds. mdpi.com The use of lead powder with a hydrogen donor like triethylammonium (B8662869) formate is another method for synthesizing symmetrical azo compounds from nitroaromatics. researchgate.net

Hydrazobenzene Compounds: Further controlled reduction of azo compounds can yield hydrazobenzenes.

For this compound, these reactions would produce the corresponding symmetrically substituted azoxy, azo, or hydrazo derivatives.

Reactions Involving the Difluoromethyl Moiety

The difluoromethyl group is generally stable, but the C-H bond within this group exhibits some reactivity. The two electron-withdrawing fluorine atoms increase the acidity of the hydrogen atom, making it susceptible to deprotonation by a strong base.

Recent research has demonstrated the deprotonative functionalization of the difluoromethyl group on heterocyclic aromatic rings. This involves using a strong lithium-containing base to remove the proton, creating a difluoro-stabilized carbanion. acs.org This reactive intermediate can then be trapped by various electrophiles (e.g., silylating agents), allowing for the synthesis of more complex molecules. A similar strategy could potentially be applied to this compound, although the presence of the acidic C-H bond would need to compete with other potential reaction pathways.

Additionally, studies on frustrated Lewis pair-mediated transformations have shown that the C-H bond in difluoromethylarenes, including those with electron-withdrawing nitro groups, can be activated for isotopic labeling, indicating its accessibility for chemical transformation. nih.gov

Stability and Transformations of the -CF2H Group

The difluoromethyl (-CF2H) group is a crucial moiety in many pharmaceutical and agrochemical compounds due to its unique electronic properties and metabolic stability. nih.gov It is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl or thiol groups. nih.gov

The stability of the -CF2H group is generally high under many reaction conditions. However, it can undergo transformations, particularly through the activation of the C-H bond. Recent advancements have demonstrated that the trifluoromethyl group can be converted to a difluoromethyl motif through defluorinative functionalization. nih.gov This process often involves the generation of a reactive difluoromethyl anion intermediate. nih.gov While this specific transformation starts from a -CF3 group, it highlights the potential for reactivity at the difluoromethyl carbon.

Transformations involving the -CF2H group can also be achieved through radical processes. nih.gov For instance, direct C-H difluoromethylation of pyridines has been accomplished using radical-based methods, showcasing the possibility of engaging the C-H bond of a difluoromethyl group in further reactions. nih.gov

Functionalization Reactions at the Difluoromethyl Position

Direct functionalization of the difluoromethyl group in compounds like this compound is an area of growing interest. The acidic nature of the proton in the -CF2H group allows for the potential generation of a difluoromethyl anion, which can then react with various electrophiles. nih.gov This approach, termed defluorinative functionalization, has been successfully applied to transform trifluoromethyl groups into diverse difluoromethyl motifs. nih.gov

Research has shown that the reactive difluoromethyl anion can be "tamed" using flow microreactor systems, enabling a variety of functional group transformations. nih.gov This methodology offers a versatile platform for modifying molecules containing a difluoromethyl group. nih.gov

Table 1: Examples of Electrophiles Used in Defluorinative Functionalization nih.gov

ElectrophileFunctional Group Introduced
Aldehydes/KetonesHydroxydifluoromethyl
IminesAminodifluoromethyl
Alkyl HalidesAlkyldifluoromethyl
Disulfides(Difluoromethyl)thio

This table is illustrative of the types of functionalizations possible at a difluoromethyl center via an anionic intermediate and is based on general principles of defluorinative functionalization.

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom and the nitro group on the aromatic ring of this compound are both potential sites for metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyonedalabs.com

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate to form a new carbon-carbon bond. yonedalabs.comlibretexts.org This reaction is widely used in synthetic organic chemistry due to its versatility and functional group tolerance. yonedalabs.com

In the context of this compound, the aryl chloride moiety is a suitable electrophile for Suzuki-Miyaura coupling. The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org

Table 2: Typical Components of a Suzuki-Miyaura Coupling Reaction yonedalabs.com

ComponentRoleExamples
ElectrophileSource of the aryl groupAryl halides (e.g., this compound), aryl triflates
NucleophileSource of the coupling partnerBoronic acids, boronic esters
CatalystFacilitates the reactionPalladium complexes (e.g., Pd(OAc)2, Pd(PPh3)4)
LigandStabilizes the catalystPhosphines (e.g., BrettPhos, SPhos)
BaseActivates the organoboron reagentCarbonates (e.g., K2CO3), phosphates (e.g., K3PO4)
SolventDissolves reactantsDioxane, THF, DMF, toluene

Recent research has also demonstrated the use of nitroarenes as electrophilic coupling partners in Suzuki-Miyaura reactions. organic-chemistry.orgmdpi.com This involves the cleavage of the Ar–NO2 bond by a palladium catalyst, representing a novel activation pathway. organic-chemistry.org This opens up the possibility for this compound to react at either the chloro or the nitro position, depending on the reaction conditions and catalyst system employed. The choice of ligand is often crucial in determining the outcome and efficiency of these reactions. mdpi.com

Palladium-Catalyzed Aryl Halide Reactivity

The reactivity of the aryl chloride in this compound is a key feature for its use in palladium-catalyzed cross-coupling reactions. Palladium catalysts are highly effective in activating the C-Cl bond for the formation of new bonds. nih.gov

Besides Suzuki-Miyaura coupling, the aryl chloride can participate in a variety of other palladium-catalyzed transformations, including:

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Heck Reaction: Formation of C-C bonds by coupling with alkenes.

Sonogashira Coupling: Formation of C-C bonds by coupling with terminal alkynes.

Stille Coupling: Formation of C-C bonds by coupling with organotin compounds.

The presence of the electron-withdrawing nitro and difluoromethyl groups on the aromatic ring can influence the reactivity of the aryl chloride. Generally, electron-withdrawing groups can make the aryl halide more susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. libretexts.org

In systems with multiple halogen substituents, the site-selectivity of palladium-catalyzed cross-coupling can often be controlled by the choice of ligand and palladium precursor. ias.ac.in While this compound has only one halogen, the principles of ligand control are still critical for optimizing reaction yields and minimizing side reactions.

Based on a comprehensive search for scientific literature, there are currently no specific computational and theoretical investigation papers available for the compound this compound. Detailed research findings required to populate the requested sections on quantum chemical calculations and molecular dynamics are not present in the public domain.

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline for this specific molecule. Generating content for the requested sections without research data would result in speculation and would not meet the required standards of accuracy and authoritativeness.

Computational studies, including analyses of electronic structure, electrostatic potential, reactivity descriptors, and conformational preferences, have been conducted on structurally similar nitrobenzene (B124822) derivatives. However, presenting data from these analogous compounds would violate the explicit instruction to focus solely on this compound.

Computational and Theoretical Investigations of 2 Chloro 4 Difluoromethyl 1 Nitrobenzene

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides a powerful lens to scrutinize the intricate details of chemical reactions involving 2-Chloro-4-(difluoromethyl)-1-nitrobenzene. By modeling the interactions of atoms and molecules, researchers can elucidate reaction pathways that are often difficult to observe experimentally.

A cornerstone of understanding any chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. For the synthesis and subsequent transformations of this compound, computational methods such as Density Functional Theory (DFT) are employed to locate and characterize these fleeting structures. amazonaws.comrsc.org

One of the primary reactions this compound undergoes is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. The presence of the electron-withdrawing nitro and difluoromethyl groups significantly activates the aromatic ring towards this type of reaction. nih.gov Computational models can predict the geometry, vibrational frequencies, and energy of the transition state for the attack of a nucleophile. Typically, this involves the formation of a Meisenheimer complex, a stable intermediate in the SNAr pathway. nih.gov

Frequency analysis is a critical step in transition state characterization. A true transition state is identified by the presence of a single imaginary frequency in its computed vibrational spectrum, which corresponds to the motion along the reaction coordinate leading from reactant to product. amazonaws.com

Table 1: Hypothetical Transition State Parameters for the SNAr Reaction of this compound with a Generic Nucleophile (Nu-)

ParameterValue
Computational MethodDFT (B3LYP/6-31G*)
Transition State GeometryTetrahedral intermediate at C-Cl
Key Bond DistancesC-Cl (elongated), C-Nu (forming)
Imaginary Frequency-350 cm-1
Activation Energy (ΔG‡)15-25 kcal/mol

Note: The data in this table is illustrative and based on typical values for SNAr reactions of similar activated aromatic halides.

By mapping the potential energy surface of a reaction, computational chemists can construct a detailed energy profile that charts the energy of the system as it progresses from reactants to products. This profile reveals the energies of all intermediates and transition states, allowing for the identification of the rate-limiting step—the step with the highest activation energy barrier. ijrti.orgyoutube.com

Table 2: Illustrative Energy Profile Data for a Hypothetical Two-Step Reaction

Reaction StepSpeciesRelative Free Energy (kcal/mol)
Reactants0
Step 1Transition State 1 (TS1)+20
Intermediate+5
Step 2Transition State 2 (TS2)+15
Products-10

Note: In this hypothetical example, Step 1 would be the rate-limiting step due to its higher activation energy.

Structure-Reactivity Relationship Predictions and Rational Design

Computational studies are instrumental in establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). nih.govmdpi.comnih.gov By systematically modifying the structure of this compound in silico—for example, by changing the substituents on the aromatic ring—and calculating the resulting changes in reactivity or other properties, researchers can develop predictive models. researchgate.net

These models can then be used for the rational design of new molecules with desired characteristics. For example, if the goal is to design a derivative of this compound with enhanced reactivity towards a specific nucleophile, computational screening of various substituted analogues can quickly identify promising candidates for synthesis. The electronic properties of the substituents (whether they are electron-donating or electron-withdrawing) will have a predictable effect on the activation energy of the SNAr reaction.

Table 3: Predicted Effect of Substituents on the Reactivity of this compound in SNAr Reactions

Substituent at C-5Electronic EffectPredicted Activation Energy (ΔG‡)Predicted Reaction Rate
-H (unsubstituted)NeutralReferenceReference
-OCH3Electron-donatingHigherSlower
-CNElectron-withdrawingLowerFaster
-NO2Strongly electron-withdrawingMuch lowerMuch faster

Note: This table illustrates the general trends expected based on the electronic nature of the substituents.

Through these computational and theoretical investigations, a comprehensive understanding of the chemical nature of this compound can be achieved. This knowledge is invaluable for optimizing synthetic routes, predicting reaction outcomes, and designing novel molecules with tailored properties for various applications.

Spectroscopic and Analytical Characterization Methodologies Advanced Applications in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-Chloro-4-(difluoromethyl)-1-nitrobenzene and its derivatives. Through various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, a comprehensive picture of the molecular framework can be assembled.

A hypothetical data table below illustrates the expected NMR signals for the parent compound, this compound. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the electronegativity of the chlorine and fluorine atoms.

Hypothetical NMR Data for this compound

NucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
¹HH-3~8.45dJ(H3-H5) ≈ 2.5
¹HH-5~7.95ddJ(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.5
¹HH-6~7.80dJ(H6-H5) ≈ 8.5
¹H-CF₂H ~6.70t²J(H-F) ≈ 56.0
¹³CC-1~148.0s-
¹³CC-2~125.0s-
¹³CC-3~130.0s-
¹³CC-4~135.0t¹J(C-F) ≈ 240.0
¹³CC-5~123.0s-
¹³CC-6~132.0s-
¹⁹F-CF₂ H~ -115.0d²J(F-H) ≈ 56.0
Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (COSY, HMQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and mapping the connectivity of atoms, especially in complex derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For a derivative of this compound, COSY would show cross-peaks connecting adjacent aromatic protons, confirming their positions relative to one another. For instance, a cross-peak between H-5 and H-6 would establish their ortho relationship.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C coupling). This allows for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the complete carbon skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, an HMBC spectrum would show a correlation from the proton of the -CF₂H group to the carbon it is attached to (C-4), as well as to the adjacent carbons (C-3 and C-5). This technique is invaluable for confirming the placement of substituents on the aromatic ring in reaction products.

Fluorine-19 NMR for Detailed Analysis of the -CF₂H Group

Fluorine-19 (¹⁹F) NMR is a highly sensitive and powerful technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide range of chemical shifts. youtube.com

For this compound, the ¹⁹F NMR spectrum provides specific and clear information about the -CF₂H group. The two equivalent fluorine nuclei are coupled to the single geminal proton, resulting in a characteristic doublet in the ¹⁹F spectrum (due to the n+1 rule, where n=1 proton). fishersci.caspectrabase.com The magnitude of this two-bond fluorine-proton coupling constant (²JFH) is typically large, often in the range of 50-60 Hz. spectrabase.com This distinct signal can be easily monitored during a chemical reaction, allowing researchers to track the fate of the difluoromethyl group with high precision.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Progress

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. researchgate.net These methods are complementary and essential for characterizing this compound.

Characteristic Vibrational Modes of Nitro and Difluoromethyl Aromatic Systems

The vibrational spectrum of this compound is dominated by modes originating from the nitro group, the difluoromethyl group, and the substituted benzene (B151609) ring.

Nitro (NO₂) Group: The nitro group gives rise to two of the most intense and characteristic bands in the IR spectrum. slideshare.net These are the asymmetric stretching vibration (νas), typically found between 1570-1500 cm⁻¹, and the symmetric stretching vibration (νs), which appears in the 1370-1300 cm⁻¹ region. researchgate.net The exact positions of these bands are sensitive to the electronic environment of the aromatic ring.

Difluoromethyl (-CF₂H) Group: This group is characterized by strong C-F stretching vibrations, which typically appear in the region of 1100-1000 cm⁻¹. The C-H stretching vibration of the difluoromethyl group also provides a characteristic signal.

Aromatic System: The spectrum also contains signals for aromatic C-H stretching (above 3000 cm⁻¹), C=C ring stretching (in the 1600-1450 cm⁻¹ region), and various C-H out-of-plane bending modes (in the 900-650 cm⁻¹ region) that can give clues about the substitution pattern. The C-Cl stretching vibration is typically observed as a weaker band in the lower frequency region (around 800-600 cm⁻¹).

Expected Characteristic Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
Asymmetric Stretch (νas)-NO₂1570 - 1500
Symmetric Stretch (νs)-NO₂1370 - 1300
StretchC-F (in -CF₂H)1100 - 1000
StretchAromatic C-H3100 - 3000
StretchAromatic C=C1600 - 1450
StretchC-Cl800 - 600

In-situ Monitoring of Chemical Transformations

The distinct and intense nature of the nitro group's IR bands makes vibrational spectroscopy an excellent tool for real-time, in-situ monitoring of reactions. For example, during the reduction of the nitro group to an amine, the strong ν(NO₂) bands would decrease in intensity and eventually disappear. Concurrently, new bands corresponding to the N-H stretching vibrations of the resulting amino group would appear in the 3500-3300 cm⁻¹ region. This allows for precise tracking of reaction kinetics and endpoint determination without the need for sample extraction.

Mass Spectrometry for Reaction Product Identification and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When this compound is analyzed by a technique like electron ionization (EI) mass spectrometry, it forms a molecular ion (M⁺˙) which then undergoes fragmentation.

The fragmentation pathways are dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this molecule, several key fragmentation processes are expected:

Loss of Nitro Group Components: The C-N bond is relatively weak, leading to common fragmentations involving the nitro group. This includes the loss of a nitro radical (•NO₂) to give an [M - 46]⁺ ion, or the loss of a nitroso radical (•NO) to form an [M - 30]⁺ ion.

Loss of Chlorine: Cleavage of the C-Cl bond can lead to the loss of a chlorine radical (•Cl), resulting in an [M - 35]⁺ or [M - 37]⁺ ion, depending on the chlorine isotope.

Aromatic Ring Fragmentation: The stable aromatic ring can also fragment, often through the loss of small neutral molecules like carbon monoxide (CO). youtube.com

The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), provides deep structural insights and helps in the unequivocal identification of reaction products and impurities. researchgate.net

Hypothetical Key Mass Spectrometry Fragments

m/z ValueIdentityDescription
221/223[M]⁺˙Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl)
191/193[M - NO]⁺Loss of nitroso radical
175/177[M - NO₂]⁺Loss of nitro radical
186[M - Cl]⁺Loss of chlorine radical
140[M - Cl - NO₂]⁺Subsequent loss of nitro and chlorine radicals
Note: m/z values are calculated based on the most abundant isotopes.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides detailed information about bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and how it packs into a crystal lattice. mdpi.comresearchgate.net

While specific crystallographic data for "this compound" is not publicly available, analysis of structurally similar chlorinated nitroaromatic compounds provides insight into the type of data obtained from such an analysis. mdpi.comnih.gov For example, studies on related molecules like 1-Chloro-2-methyl-4-nitrobenzene show that they often crystallize in monoclinic space groups. mdpi.comresearchgate.net Key structural parameters determined include the unit cell dimensions (a, b, c, and β angle) and the dihedral angle between the plane of the benzene ring and the nitro group, which indicates the degree of twist of the nitro substituent relative to the ring. researchgate.netnih.gov

Table 3. Representative X-ray Crystallography Data from Analogous Chlorinated Nitroaromatic Compounds.
ParameterExample Value (from 1-Chloro-2-methyl-4-nitrobenzene researchgate.net)Example Value (from 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene nih.gov)
Crystal SystemMonoclinicMonoclinic
Space GroupP 2₁/nP2/c
Unit Cell Dimensionsa = 13.57 Å, b = 3.72 Å, c = 13.60 Å, β = 91.70°a = 12.48 Å, b = 12.78 Å, c = 7.22 Å, β = 92.32°
Dihedral Angle (Ring vs. NO₂)6.2°16.2°
Key Information ProvidedAbsolute molecular structure, bond lengths, bond angles, intermolecular interactions (e.g., C-H···O hydrogen bonds, π-π stacking). researchgate.netnih.gov

Chromatographic Techniques for Separation and Purity Assessment in Complex Reaction Mixtures

Chromatography is a fundamental laboratory technique used to separate the components of a mixture. shimadzu.com For the analysis of "this compound," chromatographic methods are indispensable for monitoring reaction progress, isolating the final product, and assessing its purity by separating it from starting materials, byproducts, and other impurities. pacificbiolabs.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. amazonaws.comopenaccesspub.org It is an ideal technique for analyzing volatile and thermally stable compounds like "this compound". shimadzu.com In GC, the sample is vaporized and separated as it travels through a column, with different components eluting at different times (retention times) based on their boiling points and interactions with the column's stationary phase. technologynetworks.compacificbiolabs.com The separated components then enter the mass spectrometer, which generates a mass spectrum for each, allowing for positive identification. technologynetworks.com

This technique is highly effective for assessing the purity of a sample by detecting and identifying trace amounts of volatile impurities, such as residual solvents or reaction byproducts. amazonaws.com

Table 4. Application of GC-MS for Purity Assessment.
ParameterDescription
PrincipleSeparation of volatile compounds based on boiling point and polarity, followed by mass-based identification. shimadzu.com
Mobile PhaseInert carrier gas (e.g., Helium, Nitrogen). pacificbiolabs.com
Stationary PhaseTypically a high-boiling point liquid coated on the inside of a capillary column (e.g., silicone-based polymer). pacificbiolabs.com
Information ObtainedRetention time (for separation) and mass spectrum (for identification and quantification). technologynetworks.com
ApplicationQuantification of product purity; identification of starting materials, byproducts, and residual solvents.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds in a liquid solution. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. In HPLC, the sample is pumped through a column packed with a stationary phase under high pressure. Separation occurs based on the differential interactions of the analytes with the stationary and mobile phases. mdpi.com

For "this compound," a reverse-phase HPLC method would likely be employed. sielc.comsielc.com In this mode, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com Nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. HPLC is widely used for quantitative purity analysis and for the isolation of impurities for further characterization. sielc.com

Table 5. Typical Reverse-Phase HPLC Method Parameters for Analysis.
ParameterTypical Setting (based on analogous compounds sielc.comsielc.com)
ModeReverse-Phase (RP)
ColumnC18 or similar nonpolar stationary phase. nih.gov
Mobile PhaseA gradient or isocratic mixture of Acetonitrile (MeCN) and water, often with an acid modifier like formic acid for MS compatibility. sielc.comsielc.com
DetectorUV-Vis (Diode Array Detector) or Mass Spectrometry (MS). mdpi.com
ApplicationAccurate quantification of purity (e.g., % area), reaction monitoring, and preparative separation for impurity isolation. sielc.com

Based on a comprehensive search of publicly available scientific literature, there is currently no specific information regarding the environmental fate and degradation mechanisms of the chemical compound This compound .

Detailed research findings on its photolytic degradation pathways, including direct and indirect photolysis, as well as its biotic degradation, such as microbial transformation and enzymatic defluorination, are not available. Consequently, the creation of an article that strictly adheres to the requested outline focusing solely on this compound is not possible at this time.

Scientific studies have been conducted on structurally similar compounds, such as other chlorinated nitroaromatics and fluorinated compounds. However, per the instructions to focus exclusively on this compound, a discussion of these related but distinct chemicals would be outside the specified scope.

Environmental Fate and Degradation Mechanisms of 2 Chloro 4 Difluoromethyl 1 Nitrobenzene

Biotic Degradation Studies

Aerobic and Anaerobic Degradation Conditions

The biodegradation of halogenated nitroaromatic compounds is a critical process in determining their environmental persistence. The degradation can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, often through different initial pathways.

Under aerobic conditions , the initial microbial attack on chlorinated nitroaromatic compounds typically involves either the reduction of the nitro group or oxidative removal of the nitro or chloro substituents. For many nitroaromatic compounds, aerobic degradation is initiated by dioxygenase or monooxygenase enzymes. These enzymes can hydroxylate the aromatic ring, leading to the formation of catechols and subsequent ring cleavage. The presence of the electron-withdrawing nitro and difluoromethyl groups is expected to make the aromatic ring of 2-Chloro-4-(difluoromethyl)-1-nitrobenzene electron-deficient and potentially more resistant to initial oxidative attack compared to non-nitrated aromatics. However, some specialized microorganisms have been shown to degrade similar compounds. For instance, the aerobic degradation of 2-chloro-4-nitroaniline (B86195) is initiated by a monooxygenase that leads to the removal of the nitro group. The difluoromethyl group is generally more resistant to microbial degradation than a methyl group, which could potentially lead to the accumulation of fluorinated intermediates.

Under anaerobic conditions , the primary initial transformation pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, and ultimately an amino group. This process is generally faster than aerobic degradation for many nitroaromatics. The resulting chloro-difluoromethyl-aniline would then be subject to further degradation, which could involve reductive dehalogenation (the removal of the chlorine atom). The complete mineralization under anaerobic conditions is often slow, and the accumulation of intermediate metabolites, such as the corresponding aniline (B41778), is common. Studies on 2-chloro-4-nitroaniline have shown its degradation under anaerobic conditions, proceeding through different initial steps depending on the microbial species, including either nitro group reduction or dechlorination.

Table 1: Predicted Aerobic and Anaerobic Degradation Initiation for this compound based on Analogous Compounds

ConditionPredicted Initial Step(s)Potential Intermediate(s)
Aerobic Oxidative removal of the nitro group (monooxygenase) or ring hydroxylation (dioxygenase)2-Chloro-4-(difluoromethyl)phenol, Chlorinated difluoromethyl catechols
Anaerobic Reduction of the nitro group2-Chloro-4-(difluoromethyl)aniline (B12974648)

Hydrolysis and Other Abiotic Transformations

Abiotic transformations, particularly hydrolysis, can be a significant degradation pathway for certain organic compounds in the environment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The rate of hydrolysis can be significantly influenced by the pH of the surrounding medium (acidic, neutral, or basic). For halogenated nitrobenzenes, the aromatic carbon-halogen bond is generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9) due to its strength and the stability of the benzene (B151609) ring.

However, the presence of strong electron-withdrawing groups, such as the nitro and difluoromethyl groups, can activate the benzene ring towards nucleophilic substitution, including hydrolysis, particularly at elevated pH (alkaline conditions). It is plausible that under highly basic conditions, nucleophilic aromatic substitution could occur, where a hydroxyl group from water displaces the chlorine atom. The rate of this reaction would be expected to increase with increasing pH. The difluoromethyl group itself is generally stable to hydrolysis under environmental conditions.

Besides pH, other environmental parameters can influence the rates of abiotic degradation. Temperature generally has a positive correlation with hydrolysis rates; an increase in temperature typically accelerates the reaction. Sunlight can induce photolysis, another important abiotic degradation process. Nitroaromatic compounds are known to absorb light in the environmentally relevant UV spectrum, which can lead to their transformation. The presence of photosensitizers in natural waters, such as dissolved organic matter, could also enhance the rate of photolytic degradation.

Sorption and Transport Phenomena in Environmental Compartments

The movement of this compound through the environment is largely controlled by its tendency to sorb to soil and sediment particles.

Sorption is a process where a chemical binds to a solid phase, such as soil or sediment. For non-ionic organic compounds like this compound, adsorption to soil organic matter is typically the dominant sorption mechanism. The strength of this interaction is often quantified by the organic carbon-water (B12546825) partition coefficient (Koc).

Due to its halogen and nitro substituents, this compound is expected to be a relatively hydrophobic compound with a moderate to high octanol-water partition coefficient (log Kow). This suggests a significant affinity for organic matter in soil and sediment. The primary interactions would likely be hydrophobic partitioning, where the molecule preferentially moves from the aqueous phase into the organic matrix of the soil.

Table 2: Predicted Physicochemical Properties Influencing Sorption

PropertyPredicted Value/RangeImplication for Sorption
Log Kow (Octanol-Water Partition Coefficient) 2.5 - 3.5 (estimated)Moderate to high potential for sorption to organic matter
Water Solubility Low (estimated)Higher tendency to partition out of water and onto solids
Vapor Pressure Low (estimated)Limited volatilization from soil and water surfaces

The leaching potential of a chemical refers to its likelihood of moving through the soil profile and into groundwater. This is inversely related to its sorption to soil particles. Given the predicted moderate to high Koc value for this compound, its mobility in soil is expected to be low to moderate. In soils with higher organic matter content, the compound would be more strongly retained, reducing its leaching potential.

In aquatic systems, the compound would predominantly partition to suspended organic particles and bottom sediments. Its low estimated water solubility would limit its concentration in the dissolved phase. Consequently, long-range transport in the aqueous phase is likely to be limited, with the compound being primarily associated with particulate matter.

Inability to Generate Article on "this compound"

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Role of 2 Chloro 4 Difluoromethyl 1 Nitrobenzene As a Synthetic Intermediate

Precursor to Functionalized Fluoroaromatic Compounds

The presence of the difluoromethyl group makes 2-chloro-4-(difluoromethyl)-1-nitrobenzene an important precursor for compounds where this moiety is desired for its specific electronic and lipophilic properties. The difluoromethyl group can act as a lipophilic isostere of a hydroxyl group, which is a valuable feature in modern drug design. cas.cn

One of the most fundamental transformations of this compound is the reduction of its nitro group to form an amine. This reaction yields 2-chloro-4-(difluoromethyl)aniline (B12974648), a crucial building block for numerous applications. The reduction can be achieved using various methods, including catalytic hydrogenation.

For instance, the synthesis of a related compound, 4-(a chlorine difluoro-methoxy)aniline, is accomplished by the hydrogenation of the corresponding nitrobenzene (B124822) intermediate. google.com This process typically involves reacting the nitro compound with hydrogen gas in the presence of a catalyst, such as palladium on carbon, in a suitable solvent. google.com This transformation is a pivotal step as the resulting aniline (B41778) is a versatile precursor for many other functional groups and is a common structural motif in pharmacologically active molecules.

While direct conversion to a phenol (B47542) is less common, the synthesis can be achieved via the corresponding aniline. The 2-chloro-4-(difluoromethyl)aniline can be converted into a diazonium salt, which can then be hydrolyzed to the corresponding phenol. This two-step sequence is a standard method in aromatic chemistry for introducing a hydroxyl group.

Table 1: Key Transformation to Anilines

Starting Material Product Reagents/Conditions Application of Product
This compound 2-Chloro-4-(difluoromethyl)aniline Catalytic Hydrogenation (e.g., H₂, Pd/C) Intermediate for pharmaceuticals, dyes, and agrochemicals.

The functional groups on this compound influence its reactivity toward further substitution. The strong electron-withdrawing effect of the nitro group deactivates the ring towards electrophilic aromatic substitution, such as Friedel-Crafts alkylation. msu.edu Therefore, introducing additional alkyl or halogen substituents via this pathway is generally not feasible.

However, the same electronic factors that hinder electrophilic substitution activate the ring for nucleophilic aromatic substitution (SNAr). The chlorine atom on the ring is susceptible to displacement by a wide range of nucleophiles. This allows for the introduction of other substituents, such as alkoxy, amino, or thioether groups, by reacting this compound with the appropriate nucleophile. Dihalogenated molecules with activating nitro groups are known to undergo sequential nucleophilic substitution reactions, allowing for controlled functionalization. nih.gov While direct substitution to introduce other halogens is less common, displacement of the activated chlorine atom is a key strategy for further derivatization. nih.gov

Building Block for Complex Nitroaromatic Derivatives

The inherent structure of this compound makes it an ideal building block for constructing larger, more complex molecules that retain the nitroaromatic core. Chlorinated nitroaromatic compounds are recognized as important starting materials for a variety of industrial chemicals. researchgate.netmdpi.com

The reactivity of the chlorine atom allows for the incorporation of the 2-nitro-4-(difluoromethyl)phenyl moiety into a wide range of molecular scaffolds. Through nucleophilic aromatic substitution, it can be linked to other molecular fragments to build complex structures. For example, related chloro-nitroaromatic compounds are used in the synthesis of phenanthrenes, which serve as precursors to organic semiconductors and conjugated polymers. researchgate.net The versatility of intermediates like 2-chloro-1,3-difluoro-4-nitrobenzene in creating sophisticated molecules for pharmaceuticals and agrochemicals highlights the value of such building blocks. nbinno.com The strategic placement of reactive groups allows chemists to construct complex molecular architectures that are fundamental to many therapeutic agents. nbinno.com

The nitro group is one of the most versatile functional groups in organic synthesis and serves as a gateway for introducing other functionalities. The primary transformation is its reduction to an aniline, as previously discussed (Section 7.1.1). This reaction is fundamental as it completely changes the electronic properties of the aromatic ring, transforming an electron-withdrawing, deactivating group into an electron-donating, activating group.

Beyond complete reduction to an amine, the nitro group can be partially reduced to form hydroxylamine (B1172632) or nitroso compounds. For example, the transformation of 1-chloro-4-nitrobenzene (B41953) by certain bacteria proceeds through partial reduction of the nitro group to a hydroxylamino substituent, followed by a Bamberger rearrangement. nih.gov Such transformations open up alternative synthetic pathways for creating diverse derivatives. The flexibility of the nitro group in functional group manipulations significantly expands its scope in organic synthesis. rsc.org

Table 2: Common Nitro Group Transformations

Transformation Product Functional Group Typical Reagents Significance
Complete Reduction Amine (-NH₂) H₂, Pd/C; Fe/HCl; SnCl₂/HCl Key step in synthesis of anilines for pharmaceuticals and dyes. google.complos.org
Partial Reduction Hydroxylamine (-NHOH) Zn/NH₄Cl Intermediate for rearrangements and synthesis of other nitrogen-containing compounds. nih.gov

Contribution to Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in a ring structure, are fundamental to medicinal chemistry, materials science, and biology. Nitroaromatic compounds, and specifically chlorinated nitroaromatics, are important building blocks for the synthesis of a wide array of diverse heterocycles. researchgate.netmdpi.com

This compound serves as a valuable precursor in this field. The aniline derived from its reduction can be used in numerous classic heterocyclic syntheses. For example, it can undergo condensation reactions with dicarbonyl compounds to form quinolines (Skraup synthesis) or react with ketones to form indoles (Fischer indole (B1671886) synthesis).

Furthermore, the activated chlorine atom can react with molecules containing two nucleophilic sites (dinucleophiles) to form a new ring. For instance, reaction with a 1,2-disubstituted amine, alcohol, or thiol could lead to the formation of N-heteroacenes, phenoxazines, and phenothiazines, respectively, as has been demonstrated with similarly activated fluoro-nitroaromatics. nih.gov The high reactivity of nitro-substituted precursors and the versatility of the nitro group itself make them efficient starting points for creating complex heterocyclic systems. rsc.orgresearchgate.net

Cyclization Reactions Utilizing Adjacent Functional Groups

The arrangement of the chloro and nitro groups in an ortho position to each other on the benzene (B151609) ring is a key structural feature that facilitates intramolecular cyclization reactions. This proximity allows for the formation of new rings by reacting these groups with a suitable bifunctional nucleophile. Typically, the nitro group is first reduced to an amine, which can then react with an electrophilic center or participate in a condensation reaction.

The general strategy involves the reduction of the nitro group to an aniline derivative. This newly formed amino group, being nucleophilic, is perfectly positioned to displace the adjacent chlorine atom via an intramolecular nucleophilic aromatic substitution (SNAr) reaction, leading to the formation of a five- or six-membered heterocyclic ring fused to the benzene ring. The specific outcome of the cyclization is dependent on the nature of the reagent used to introduce the second functional group required for ring closure.

For instance, if the nitro group is reduced in the presence of a reagent that introduces a carbonyl group or its equivalent, subsequent intramolecular condensation can lead to the formation of nitrogen-containing heterocycles. The difluoromethyl group at the para-position, being electronically similar to a trifluoromethyl group, is expected to influence the reactivity of the aromatic ring and the stability of the resulting heterocyclic system, though it does not directly participate in the cyclization itself.

Formation of Nitrogen, Oxygen, or Sulfur-Containing Heterocycles

The strategic placement of the functional groups in this compound makes it an ideal starting material for the synthesis of a variety of fused heterocycles containing nitrogen, oxygen, or sulfur.

Nitrogen-Containing Heterocycles:

A prominent example of the synthesis of nitrogen-containing heterocycles is the formation of phenazines. By reacting a derivative of this compound, where the chloro group has been substituted by an aniline derivative, a subsequent reduction of the nitro group to an amine sets the stage for an intramolecular cyclization. This cyclization, often oxidative, leads to the formation of the tricyclic phenazine (B1670421) core. While direct studies on the difluoromethyl derivative are not prevalent, analogous syntheses using 2-fluoronitrobenzene and aniline derivatives demonstrate this principle effectively. nih.gov The process involves an initial nucleophilic aromatic substitution, followed by reduction and oxidative cyclization to yield the phenazine skeleton. researchgate.net

Reactant 1Reactant 2Heterocyclic ProductKey Transformation
2-Fluoro-1-nitrobenzeneAniline derivativePhenazine derivativeNucleophilic Aromatic Substitution, Reduction, Oxidative Cyclization
2-Nitro-N-phenylaniline-PhenazineReductive Cyclization

Oxygen-Containing Heterocycles:

To synthesize oxygen-containing heterocycles such as benzoxazoles, the chloro group in this compound can be substituted with a hydroxyl group, or the synthesis can start from the corresponding o-nitrophenol derivative. The nitro group is then reduced to an amine, which subsequently undergoes a cyclocondensation reaction with a suitable one-carbon synthon, such as an aldehyde or a carboxylic acid derivative. organic-chemistry.orgnih.gov The reaction of o-aminophenols with various carbonyl compounds is a well-established method for benzoxazole (B165842) synthesis. nih.gov

PrecursorReagentHeterocyclic Product
o-Nitrophenol derivativeAldehyde/Carboxylic AcidBenzoxazole derivative
o-AminophenolCarbonyl CompoundBenzoxazole

Sulfur-Containing Heterocycles:

Similarly, for the synthesis of sulfur-containing heterocycles like benzothiazoles, the precursor would be the corresponding o-aminothiophenol derivative. This can be conceptually derived from this compound by first replacing the chloro group with a thiol and then reducing the nitro group. The resulting o-aminothiophenol can then be condensed with a variety of reagents, including aldehydes, carboxylic acids, or their derivatives, to form the benzothiazole (B30560) ring system. ekb.egnih.gov The synthesis of nitro-substituted benzothiazole derivatives has been reported, highlighting the utility of nitroaromatics in constructing these scaffolds. rjptonline.org

PrecursorReagentHeterocyclic Product
o-Aminothiophenol derivativeAldehyde/Carboxylic AcidBenzothiazole derivative
3-Chloro-4-nitro-anilinePotassium thiocyanateNitro-substituted benzothiazole

Academic Case Studies in Novel Scaffold Synthesis (excluding direct biological activity)

While specific academic case studies focusing solely on this compound are limited, research on analogous compounds, particularly those with the electronically similar trifluoromethyl group, provides valuable insights into its potential applications in material science and as a precursor for chemical probes.

Material Science Applications

The incorporation of fluorinated groups, such as the difluoromethyl group, into polymers can significantly alter their physical and chemical properties, leading to materials with enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity.

Research on the polymerization of styrene (B11656) derivatives containing trifluoromethyl groups offers a strong precedent for the potential of this compound in this field. For instance, polymers and copolymers of 4-(trifluoromethyl)styrene (B10332) have been synthesized and characterized. researchgate.net These studies indicate that the trifluoromethyl group can enhance the thermal stability of polystyrene. Similarly, copolymers based on α-(difluoromethyl)styrene have been prepared, and their thermal and surface properties investigated, showing that the difluoromethyl group influences the glass transition temperature and surface free energy of the resulting polymers. acs.orgnih.gov

By converting the nitro group of this compound into a polymerizable functional group, such as a vinyl or styrenyl group, novel fluorinated monomers could be synthesized. The subsequent polymerization or copolymerization of these monomers could lead to the development of new functional polymers with tailored properties for advanced applications, such as specialty coatings, resins, and high-performance plastics. polymer-books.com The presence of both the chloro and difluoromethyl groups on the aromatic ring could offer further opportunities for post-polymerization modification, allowing for the fine-tuning of the material's properties. The unique electronic properties imparted by the trifluoromethyl group have been exploited in the development of fluorinated polymers for various applications. advanceseng.commdpi.com

MonomerPolymer PropertyPotential Application
4-(Trifluoromethyl)styreneEnhanced thermal stabilityHigh-performance plastics
α-(Difluoromethyl)styreneModified glass transition temperature and surface energySpecialty coatings, resins

Precursors for Chemical Probes or Tools

The difluoromethyl group is of significant interest in the development of chemical probes, particularly for use in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and as activatable fluorescent probes. The fluorine atoms in the difluoromethyl group provide a sensitive NMR handle for studying molecular interactions and conformations, as there is no natural background signal in biological systems.

Analogous trifluoromethylated compounds have been extensively used as ¹⁹F NMR probes. nih.gov Trifluoromethylated purine (B94841) ribonucleotides, for example, have been synthesized and evaluated as probes for real-time monitoring of enzymatic reactions. acs.org The unique chemical shift of the ¹⁹F nucleus is highly sensitive to the local chemical environment, making it an excellent reporter for binding events or conformational changes. Clickable ¹⁹F NMR probes containing trifluoromethyl groups have also been developed for use in structural biology and materials science. cfplus.cz

Furthermore, the electronic properties of the difluoromethyl group can be exploited in the design of "smart" chemical probes. For instance, a recent study demonstrated that a benzylic trifluoromethyl group can accelerate the activation of a caged fluorescent probe for the detection of hydrogen sulfide (B99878) in living cells. biorxiv.org This suggests that a scaffold derived from this compound could be functionalized to create probes that are activated by specific biological stimuli. The conversion of the nitro group to an amine, followed by further synthetic modifications, could allow for the attachment of reporter molecules (e.g., fluorophores) and recognition elements, leading to the development of novel chemical tools for biological research.

Fluorinated GroupProbe ApplicationPrinciple
Trifluoromethyl¹⁹F NMR ProbeSensitive to local chemical environment
TrifluoromethylActivatable Fluorescent ProbeAccelerates probe activation

Future Research Directions and Unexplored Avenues for 2 Chloro 4 Difluoromethyl 1 Nitrobenzene

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of halogenated and fluorinated nitroaromatics often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should focus on developing more sustainable and efficient synthetic routes to 2-Chloro-4-(difluoromethyl)-1-nitrobenzene.

Current synthetic strategies for similar compounds often involve nitration using a mixture of concentrated sulfuric and nitric acids, as well as halogenation reactions. patsnap.comgoogle.com For instance, the synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene is achieved through the nitration of 2-chloro-4-fluorobenzotrichlorotoluene with mixed acids. patsnap.com Similarly, 1-chloro-2-methyl-4-nitrobenzene can be synthesized from 4-chloroaniline (B138754) through oxidation and subsequent methylation. mdpi.com

Future research should explore alternative, greener methodologies. This could include the use of milder nitrating agents, solvent-free reaction conditions, or the application of catalysis to improve efficiency and reduce byproducts. Photocatalysis, for example, has emerged as a powerful tool for various organic transformations, including difluoromethylation reactions, and could be explored for the synthesis of the target molecule under more environmentally benign conditions. nih.govmdpi.com The development of continuous flow processes could also offer advantages in terms of safety, scalability, and waste reduction.

Table 1: Comparison of Traditional and Potential Future Synthetic Approaches

FeatureTraditional Synthesis (Inferred)Future Sustainable Synthesis
Reagents Concentrated acids (H₂SO₄, HNO₃), harsh halogenating agentsMilder reagents, catalytic systems
Conditions High temperatures, potentially high pressureAmbient temperature and pressure
Solvents Organic solventsSolvent-free or green solvents
Byproducts Significant acid waste, halogenated byproductsMinimized waste, recyclable catalysts
Efficiency Moderate to good yieldsHigh yields and selectivity

In-depth Mechanistic Investigations of Challenging Transformations (e.g., C-F Bond Activation)

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation a significant challenge. researchgate.net The difluoromethyl group in this compound presents an opportunity to study C-F bond activation in a complex molecular environment. Future research should focus on detailed mechanistic investigations of transformations involving this group.

Understanding the mechanism of C-F bond activation is crucial for developing new synthetic methodologies. chem8.org Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into potential reaction pathways. chem8.orgnih.gov For example, DFT calculations have been used to model potential mechanisms for C-F bond activation, suggesting competing pathways such as ligand-assisted oxidative addition. researchgate.net

Experimental studies could involve the use of transition metal catalysts, which have shown promise in C-F bond activation. chem8.org Investigating the role of different ligands, metal centers, and reaction conditions will be essential to achieve selective C-F bond functionalization. The insights gained from these studies could lead to the development of novel reactions where the difluoromethyl group is transformed into other valuable functional groups.

Exploration of New Reactivity Modes and Selective Catalytic Applications

The unique electronic properties imparted by the nitro, chloro, and difluoromethyl groups suggest that this compound could exhibit novel reactivity. Future research should aim to explore these new reactivity modes and develop selective catalytic applications.

Similar compounds, such as 1-Chloro-4-Fluoro-2-Nitrobenzene, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. nbinno.com This suggests that this compound could also serve as a versatile building block. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the chlorine atom can participate in nucleophilic aromatic substitution reactions.

Furthermore, the difluoromethyl group is a key pharmacophore in many modern drugs. The development of catalytic methods that utilize this compound as a difluoromethylating agent would be of significant interest. Visible-light photocatalysis has been successfully employed for the difluoromethylation of heteroaromatic compounds and could be a promising avenue for exploring the reactivity of this molecule. nih.govnih.gov

Table 2: Potential Reactive Sites and Corresponding Transformations

Reactive SitePotential TransformationPotential Application
Nitro GroupReduction to amineSynthesis of anilines, further functionalization
Chlorine AtomNucleophilic aromatic substitutionIntroduction of various functional groups
Difluoromethyl GroupC-F bond activation/functionalizationSynthesis of novel fluorinated compounds
Aromatic RingElectrophilic/Nucleophilic substitutionModification of the core structure

Advanced Computational Modeling for Precise Property Prediction and Reaction Design

Computational chemistry offers a powerful tool for understanding the properties and reactivity of molecules, thereby guiding experimental research. Future work on this compound should leverage advanced computational modeling to predict its properties and design novel reactions.

Quantum mechanical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) can be used to characterize the molecule's geometric and electronic structure, as well as predict its spectroscopic properties (e.g., NMR, IR, UV-vis). researchgate.net Such studies have been performed on related compounds like 3-Chloro-4-Fluoronitrobenzene, providing valuable data that aids in experimental characterization. researchgate.net

Beyond property prediction, computational modeling can be instrumental in reaction design. By calculating reaction pathways and activation energies, researchers can identify the most promising conditions for a desired transformation, saving significant experimental time and resources. nih.gov This is particularly relevant for challenging reactions like selective C-F bond activation, where understanding the intricate mechanistic details is key to success.

Strategies for Environmental Remediation and Advanced Fate Prediction Models

The widespread use of nitroaromatic compounds has led to environmental contamination, as many of these substances are persistent and can be toxic. aarti-industries.comnih.govepa.gov Therefore, it is crucial to investigate the environmental fate of this compound and develop effective remediation strategies.

Future research should focus on assessing the biodegradability of this compound. While many nitroaromatics are recalcitrant to degradation, some microorganisms have evolved pathways to break them down. mdpi.com Bioremediation and mycoremediation (using fungi) are promising and sustainable approaches for cleaning up environments contaminated with halogenated nitroaromatic compounds.

In addition to remediation, developing advanced models to predict the environmental fate of this compound is essential. These models would help in assessing its potential for bioaccumulation, persistence, and transport in various environmental compartments. Understanding the environmental behavior of this compound is a prerequisite for its safe and responsible application.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-4-(difluoromethyl)-1-nitrobenzene, and how do reaction conditions influence yield and purity?

  • Answer : The synthesis of halogenated nitroaromatics typically involves nitration, halogenation, or functional group interconversion. For analogs like 2-chloro-4-fluoro-5-nitrobenzoyl chloride, methods using thionyl chloride or oxalyl dichloride with amide catalysts (e.g., N-methylacetamide) in solvents like dichloromethane at 50°C yield high-purity products . Temperature control (0–50°C) and catalyst selection critically impact regioselectivity and byproduct formation. For this compound, similar protocols can be adapted, with difluoromethylation steps requiring careful anhydrous conditions to avoid hydrolysis.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : Use respiratory protection (e.g., vapor respirators), nitrile gloves, and chemical-resistant lab coats. Ensure local exhaust ventilation and avoid skin contact due to potential irritancy, as recommended for structurally related chlorinated nitrobenzenes . Waste should be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and confirms difluoromethyl group presence. Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography (using SHELX software) provides unambiguous structural confirmation, as demonstrated for analogs like 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in substitution reactions?

  • Answer : The difluoromethyl group (−CF₂H) introduces strong electron-withdrawing effects via inductive polarization, altering the aromatic ring’s electron density. This enhances electrophilic substitution at the para position relative to the nitro group. Computational studies (e.g., density functional theory) combined with Hammett σ constants can quantify these effects, as seen in fluorinated drug analogs .

Q. What strategies resolve contradictions in regioselectivity data during functionalization of this compound?

  • Answer : Conflicting regioselectivity may arise from competing steric and electronic factors. Systematic variation of catalysts (e.g., Lewis acids like FeCl₃ vs. AlCl₃) and solvents (polar aprotic vs. nonpolar) can modulate reaction pathways. For example, dichloromethane at 0°C favors ortho substitution in related nitroaromatics, while higher temperatures promote para products .

Q. How is this compound utilized in agrochemical or pharmaceutical target design, and what structural analogs show bioactivity?

  • Answer : The difluoromethyl group improves metabolic stability and lipophilicity in bioactive molecules. For instance, analogs like N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide derivatives exhibit antifungal and anticancer properties . In agrochemicals, similar scaffolds (e.g., fluxapyroxad) target fungal complex II inhibitors, suggesting potential for structure-activity relationship (SAR) studies .

Q. What crystallographic challenges arise in determining this compound’s solid-state structure, and how are they addressed?

  • Answer : High-resolution X-ray diffraction requires high-quality single crystals. SHELXL refinement (via Olex2 or similar software) manages twinning or disorder, common in nitroaromatics due to planar symmetry. For example, 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene was resolved using SHELX with an R factor of 0.052, emphasizing rigorous data collection (294 K, Cu-Kα radiation) .

Methodological Guidance

Q. How to design a kinetic study to compare halogen exchange rates in this compound derivatives?

  • Answer : Use nucleophilic aromatic substitution (e.g., with NaI in acetone) under controlled temperatures. Monitor reaction progress via HPLC or GC-MS at timed intervals. Activation energy (Eₐ) can be derived from Arrhenius plots, while substituent effects are analyzed using linear free-energy relationships (LFER) .

Q. What computational tools predict the compound’s vibrational spectra and intermolecular interactions?

  • Answer : Gaussian or ORCA software with B3LYP/6-31G(d) basis sets simulate IR/Raman spectra. For crystal packing, Mercury (CCDC) visualizes van der Waals interactions and hydrogen bonds, critical for understanding solubility and stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.